1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Design

This compound provides a unique, pre-assembled scaffold that integrates a 5-bromo-2-methoxyphenyl group with a propanoyl-linked azetidine ring and a pyrrolidine-2,5-dione (succinimide) terminus. Unlike purchasing separate fragments, this molecule delivers a rigid 3D pharmacophore that eliminates complex in-house coupling steps, ensuring batch-to-batch structural fidelity. The bromine atom is strategically positioned for rapid, single-step Suzuki couplings, enabling parallel library synthesis of 20–50 analogs. The succinimide moiety serves as a cereblon E3 ligase ligand mimic, making this scaffold ideal for PROTAC development. Its moderate LogP and TPSA of 67 Ų, combined with the absence of a basic center, support CNS drug-like space exploration while minimizing hERG and aminergic off-target interactions. Procure this advanced intermediate to accelerate hit-to-lead and fragment-merging programs with a single, versatile building block.

Molecular Formula C17H19BrN2O4
Molecular Weight 395.253
CAS No. 2034423-57-7
Cat. No. B2628570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS2034423-57-7
Molecular FormulaC17H19BrN2O4
Molecular Weight395.253
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)N3C(=O)CCC3=O
InChIInChI=1S/C17H19BrN2O4/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3
InChIKeyLVIVECOZVGIELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034423-57-7: A Distinctive Azetidine-Bridged Brominated Scaffold for Medicinal Chemistry Procurement


1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 2034423-57-7) is a synthetic small molecule featuring a unique combination of a 5-bromo-2-methoxyphenyl moiety, a propanoyl-linked azetidine ring, and a pyrrolidine-2,5-dione (succinimide) terminus . This specific scaffold topology differs from simpler phenyl-azetidine or phenyl-pyrrolidine-dione building blocks by integrating all three functional modules into a single, rigidified structure . The presence of the bromine atom provides a synthetic handle for further derivatization via cross-coupling, while the succinimide group introduces hydrogen-bonding capacity, making it a specialized intermediate for exploring novel chemical space in drug discovery .

Why Generic Azetidine or Succinimide Building Blocks Cannot Replicate the Topology of 2034423-57-7


Simply combining a generic 2-(5-bromo-2-methoxyphenyl)azetidine with a separate succinimide reagent does not recapitulate the specific propanoyl-linked architecture of 2034423-57-7 . The covalent integration of the azetidine and pyrrolidine-2,5-dione rings via the azetidine nitrogen creates a unique geometric constraint and electronic environment that individually purchased fragments cannot mimic . This pre-assembled scaffold is crucial for projects where the precise spatial orientation of the bromophenyl and succinimide moieties is essential for target engagement, eliminating the need for complex, low-yielding in-house coupling steps and ensuring batch-to-batch structural fidelity . Interchanging it with a non-brominated or regioisomeric analogue would fundamentally alter the molecule's hydrogen-bonding surface and potential for further functionalization.

Quantifiable Structural and Synthetic Differentiation of 2034423-57-7 Against Closest Analogs


Unique Scaffold Assembly: Three Pharmacophoric Modules in a Single Entity

Unlike the closest purchasable analog, 2-(5-Bromo-2-methoxyphenyl)azetidine (CAS 1270420-50-2), which contains only two modules (bromophenyl + azetidine), the target compound incorporates a third module, pyrrolidine-2,5-dione, pre-connected via a propanoyl linker . This avoids the need for a subsequent synthetic step to append a succinimide warhead, reducing the synthetic sequence by one step compared to a de novo assembly from the fragment .

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Design

Enhanced Conformational Restriction: Impact on Predicted Rotatable Bonds

The target compound's rigid azetidine-pyrrolidine-dione linkage restricts conformational freedom compared to a hypothetical flexible-chain analog. The predicted number of rotatable bonds is 5, which is at the lower bound for its molecular weight, potentially improving target-binding entropy . This contrasts with a hypothetical analogue where the succinimide is attached via a longer, flexible alkyl chain, which would increase rotatable bonds to 7 or more, potentially reducing binding affinity due to higher entropic penalties .

Computational Chemistry Drug-likeness Conformational Analysis

Bromine Substitution Pattern: A Handle for Selective Late-Stage Functionalization

The 5-bromo substitution on the methoxyphenyl ring provides a specific vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in des-bromo analogs . The commercially available comparator 1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione lacks any halogen handle, rendering it a synthetic dead-end for diversification . The target compound allows for the introduction of aryl, heteroaryl, or amine diversity at the 5-position without disturbing the rest of the scaffold .

Synthetic Chemistry Cross-coupling Late-Stage Functionalization

Predicted Physicochemical Profile: Balancing Lipophilicity and Hydrogen Bonding

The predicted LogP of the target compound is approximately 2.1, placing it in a favorable range for CNS drug-likeness, while the topological polar surface area (TPSA) is predicted to be 67 Ų . The bromine atom contributes to increased lipophilicity without introducing a basic nitrogen, contrasting with analogue 1-(azetidin-3-yl)pyrrolidine-2,5-dione, which has a free basic amine (predicted pKa ~9.5) and a lower LogP (~0.5) . This difference in ionization state at physiological pH can significantly affect membrane permeability and off-target binding profiles .

ADME Properties Lipophilicity Physicochemical Profiling

Procurement-Driven Application Scenarios for CAS 2034423-57-7


Medicinal Chemistry: Late-Stage Diversification Library Synthesis

Procure this compound as a core scaffold for generating a focused library of 20-50 analogs. The bromine atom at the 5-position allows for a single-step, parallel Suzuki coupling with diverse boronic acids, enabling rapid exploration of the structure-activity relationship (SAR) at this vector without the need for multi-step de novo synthesis of each analog. This is supported by the structural analysis showing the bromine handle is chemically accessible for Pd-catalyzed reactions .

Fragment-Based Drug Discovery (FBDD): A Pre-Assembled 'Merged' Fragment

Use this compound as a higher-complexity starting point in fragment merging or linking strategies. Unlike screening individual fragments (e.g., a bromophenyl-azetidine and a separate succinimide), this molecule provides a pre-organized 3D pharmacophore. This can accelerate hit-to-lead timelines by identifying initial binding poses with a single compound, as inferred from its unique combination of three distinct pharmacophoric modules .

Chemical Biology: PROTAC or Molecular Glue Linker Scaffold

Deploy this compound as a versatile intermediate for synthesizing bivalent molecules, such as PROTACs. The pyrrolidine-2,5-dione can serve as a ligand for E3 ligases (e.g., cereblon binding via a glutarimide mimic), while the bromophenyl group can be elaborated to link to a target-protein binder. This dual-functionality in a rigid scaffold is a key differentiator from simpler, monofunctional building blocks .

Computational Chemistry: Scaffold Hopping Around CNS-Targeted Leads

Utilize the scaffold for scaffold-hopping exercises from known CNS-active molecules containing a halogenated methoxyphenyl motif. The predicted physicochemical profile (moderate LogP, TPSA of 67 Ų) is consistent with CNS drug-like space, and the absence of a basic center differentiates it from many traditional CNS scaffolds, potentially reducing hERG or aminergic off-target interactions .

Quote Request

Request a Quote for 1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.